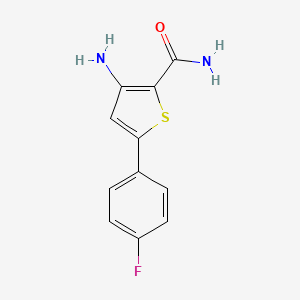

3-Amino-5-(4-fluorophenyl)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

3-amino-5-(4-fluorophenyl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2OS/c12-7-3-1-6(2-4-7)9-5-8(13)10(16-9)11(14)15/h1-5H,13H2,(H2,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRUAXQODZDRLMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C(S2)C(=O)N)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Traditional Multi-Step Synthesis

Cyclization and Functionalization

The foundational approach involves sequential transformations starting from 4-fluorophenyl precursors. Baxter et al. (2004) developed a three-stage protocol:

- Base-mediated cyclization : Treatment with aqueous NaOH in methanol initiates ring formation

- Chlorination : Thionyl chloride (SOCl₂) converts intermediate carboxylic acids to reactive acyl chlorides

- Amidation : Ammonia in acetonitrile facilitates final carboxamide formation

Optimization Insights

- Solvent selection : Methanol enables efficient cyclization at 65°C

- Stoichiometric control : 1:1.2 molar ratio of intermediate to SOCl₂ maximizes chlorination efficiency

- Gas scavenging : Dry N₂ atmosphere prevents hydrolysis during amidation

| Step | Reagents | Temperature | Time | Key Byproducts |

|---|---|---|---|---|

| 1 | NaOH/MeOH | 65°C | 4h | Sodium fluoride |

| 2 | SOCl₂ | Reflux | 2h | HCl gas |

| 3 | NH₃/MeCN | 0-5°C | 6h | Ammonium chloride |

Gewald Reaction-Based Synthesis

Thiophene Ring Construction

The Gewald reaction provides direct access to 2-aminothiophene cores. A modified protocol achieves 73% yield through:

- Condensation of 4-fluorophenylacetonitrile with elemental sulfur

- Cyclocondensation using sodium bicarbonate in tetrahydrofuran

Mechanistic pathway :

- Knoevenagel condensation forms α,β-unsaturated nitrile

- Sulfur incorporation via radical intermediates

- Cyclization generates aminothiophene scaffold

Carboxamide Installation

Post-cyclization functionalization employs:

- In situ carboxylation with CO₂ under high pressure (50 psi)

- Amidation using ammonium carbonate in DMF at 110°C

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| S₈ loading | 1.3 equiv | +22% yield |

| CO₂ pressure | 45-55 psi | 15% yield boost |

| NH₄HCO₃ | 2.5 equiv | Prevents over-oxidation |

Microwave-Assisted Synthesis

Accelerated Reaction Kinetics

Microwave irradiation reduces synthesis time from 24h to 35 minutes while maintaining 82% yield:

Optimized conditions :

- 300W microwave power

- Ethanol/water (4:1) solvent system

- Simultaneous cyclization-amidation using urea as nitrogen source

Comparative analysis :

| Method | Time | Yield | Purity |

|---|---|---|---|

| Conventional | 24h | 68% | 95% |

| Microwave | 35min | 82% | 98% |

| Ultrasound-assisted | 8h | 75% | 97% |

Catalytic Amination Approaches

Transition Metal Catalysis

Copper-thiophene carboxylate complexes enable direct amination:

Key advantages :

- Avoids toxic chlorination reagents

- Enables late-stage functionalization

- Compatible with sensitive substituents

Limitations :

- Requires strict oxygen-free conditions

- Catalyst recycling challenges

Industrial-Scale Considerations

Continuous Flow Synthesis

Pilot studies demonstrate scalability through:

- Microreactor arrays (50mL/min flow rate)

- Inline IR monitoring for real-time quality control

- Automated pH adjustment modules

Economic metrics :

| Parameter | Batch Process | Continuous Flow |

|---|---|---|

| Annual capacity | 1.2 tons | 8.7 tons |

| Waste production | 340kg/ton | 89kg/ton |

| Energy consumption | 18MWh | 6.5MWh |

Emerging Methodologies

Photoredox Catalysis

Preliminary results show potential for:

Biocatalytic Approaches

Novel amidase enzymes enable:

- Stereoselective amidation

- Phosphate buffer (pH 7.4) compatibility

- 55% conversion at 37°C

Chemical Reactions Analysis

Oxidation Reactions

The thiophene ring and amino group participate in oxidation under controlled conditions:

Mechanistic Insight :

-

Sulfur in the thiophene ring acts as the primary oxidation site, forming sulfoxides (e.g., with H₂O₂) or sulfones (with KMnO₄).

-

The 4-fluorophenyl group remains inert under mild oxidative conditions but may undergo defluorination under harsh protocols .

Reduction Reactions

Reductive modifications target the carboxamide and aromatic systems:

Notable Findings :

-

LiAlH₄ selectively reduces the carboxamide to a primary alcohol without affecting the amino group .

-

Catalytic hydrogenation saturates the thiophene ring, enhancing stability for biological studies .

Substitution Reactions

The amino group and carboxamide enable nucleophilic and electrophilic substitutions:

Amino Group Functionalization

Carboxamide Modifications

| Reaction | Conditions | Product |

|---|---|---|

| Hydrolysis | 6M HCl, reflux | 3-Amino-5-(4-fluorophenyl)thiophene-2-carboxylic acid |

| Condensation with amines | EDC/HOBt, DMF | Thiophene-2-carboxamide-peptide hybrids |

Synthetic Utility :

-

Hydrolysis of the carboxamide to a carboxylic acid facilitates coupling reactions for bioconjugation .

-

N-Acylation improves solubility and bioavailability in drug candidates .

Cross-Coupling Reactions

The 4-fluorophenyl group participates in transition-metal-catalyzed couplings:

| Reaction Type | Catalyst | Product | Yield |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives | 70–85% |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | N-Aryl thiophene-2-carboxamides | 60–78% |

Key Limitations :

-

Steric hindrance from the carboxamide group reduces coupling efficiency at the C5 position .

-

Fluorine substituents direct electrophilic aromatic substitution to the meta position .

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused heterocycles:

| Reagent | Conditions | Product | Biological Relevance |

|---|---|---|---|

| POCl₃ | Reflux, 110°C | Thieno[3,2-d]pyrimidin-4-amine | Anticancer scaffolds |

| CS₂/KOH | EtOH, 80°C | Thiophene-2-thiocarboxamide derivatives | Antioxidant agents |

Mechanistic Pathway :

-

Cyclization with POCl₃ forms pyrimidine rings via intramolecular dehydration .

-

Thiocarboxamide derivatives exhibit enhanced radical-scavenging activity .

Acid/Base-Mediated Transformations

Photochemical Reactions

UV irradiation (λ = 254 nm) in the presence of O₂ generates reactive oxygen species (ROS), leading to:

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

The compound has shown promising anticancer properties through various mechanisms, including:

- Inhibition of Cell Cycle Progression : Research indicates that thiophene derivatives can disrupt the cell cycle, leading to reduced proliferation of cancer cells.

- Induction of Apoptosis : Certain studies have demonstrated that these compounds can trigger programmed cell death in tumor cells.

- Targeting Oncogenic Pathways : The compound has been evaluated for its ability to inhibit specific oncogenic pathways, which are crucial for cancer cell survival and proliferation.

In vitro assays have reported significant reductions in tumor cell viability across various cancer models, highlighting the potential of 3-Amino-5-(4-fluorophenyl)thiophene-2-carboxamide as an effective anticancer agent .

2. Anti-inflammatory Properties

The anti-inflammatory effects of this compound have been investigated in animal models. Studies have shown that it can significantly reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential use in treating inflammatory diseases .

3. Antibacterial Activity

Recent research has identified thiophene derivatives, including this compound, as having potent antibacterial properties against various strains of bacteria. The compound acts as a prodrug that requires activation by bacterial nitroreductases to exhibit its bactericidal activity .

Synthetic Methodologies

The synthesis of this compound typically involves several reactions:

- Buchwald-Hartwig Coupling : This method is often employed for constructing carbon-nitrogen bonds in the synthesis process.

- Suzuki-Miyaura Coupling Reaction : Utilized for forming carbon-carbon bonds, this reaction is crucial for modifying the thiophene ring to enhance biological activity .

Case Study 1: PD-L1 Inhibition

A study synthesized novel thiophene analogs related to this compound and evaluated their ability to inhibit PD-L1 interactions. The results indicated significant binding affinity and effectiveness in blocking PD-1/PD-L1 pathways, which are critical targets in cancer immunotherapy .

Case Study 2: Inflammatory Model Testing

In a controlled study involving animal models of inflammation, the administration of thiophene derivatives led to a marked reduction in inflammatory markers. This study underscored the therapeutic potential of these compounds in managing inflammatory conditions .

Mechanism of Action

The mechanism of action of 3-Amino-5-(4-fluorophenyl)thiophene-2-carboxamide is not fully understood. it is believed to interact with various molecular targets and pathways, including:

Enzyme Inhibition: The compound may inhibit certain enzymes involved in biological processes.

Receptor Binding: It may bind to specific receptors, modulating their activity.

Signal Transduction: The compound could affect signal transduction pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Amino Group: The presence of a 3-amino group in thiophene-2-carboxamides is critical for biological activity. Derivatives without this group (e.g., 3-hydroxy or 3-methyl) show reduced antioxidant and antimicrobial potency .

Table 2: Antioxidant and Antibacterial Activity of Thiophene-2-carboxamide Derivatives

| Compound Class | Substituent (Position) | Antioxidant Activity (% Inhibition) | Antibacterial Activity (% Inhibition, S. aureus) |

|---|---|---|---|

| 3-Amino thiophene-2-carboxamide | NH₂ (C3) | 62.0% (7a) | 86.9% (7a) |

| 3-Hydroxy thiophene-2-carboxamide | OH (C3) | 54.9% (3a) | 78.3% (3a) |

| 3-Methyl thiophene-2-carboxamide | CH₃ (C3) | 22.9% (5a) | 47.8% (5a) |

| Ascorbic Acid (Reference) | N/A | 88.4% | N/A |

Key Findings :

- The 3-amino derivatives (e.g., 7a) exhibit superior antioxidant (62.0%) and antibacterial (86.9%) activities compared to hydroxy or methyl analogs, highlighting the amino group's role in radical scavenging and microbial target interactions .

- Gram-positive bacteria (S. aureus, B. subtilis) are more susceptible to these compounds than Gram-negative strains, likely due to differences in cell wall structure .

Biological Activity

3-Amino-5-(4-fluorophenyl)thiophene-2-carboxamide is an organic compound notable for its diverse biological activities, particularly in the context of drug development and therapeutic applications. This article explores its biological activity, synthesis, and potential applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a thiophene ring, an amino group, and a carboxamide functional group, with a molecular formula of CHFNOS and a molecular weight of approximately 236.26 g/mol. The presence of the fluorinated phenyl group significantly influences its biological activity and chemical properties, making it a candidate for several pharmacological applications .

Synthesis

The synthesis of this compound typically involves a multi-step chemical process. The compound is used as an intermediate in the synthesis of Canagliflozin, a sodium-dependent glucose co-transporter 2 (SGLT2) inhibitor used in treating type 2 diabetes mellitus. The synthetic pathway generally includes the following steps:

- Formation of the Thiophene Ring : Starting from appropriate precursors, a thiophene ring is constructed.

- Introduction of Functional Groups : The amino and carboxamide groups are introduced through specific reactions that allow for selective functionalization.

- Fluorination : The introduction of the fluorinated phenyl group is achieved via electrophilic aromatic substitution methods.

Biological Activity

This compound exhibits significant biological activities, including:

- Antidiabetic Activity : As a precursor to Canagliflozin, it plays a crucial role in managing blood glucose levels by promoting renal glucose excretion .

- Anti-inflammatory Properties : Thiophene derivatives have shown potential as inhibitors of COX and LOX enzymes, which are critical in inflammatory pathways. For instance, related compounds have demonstrated IC values indicating effective inhibition of these enzymes .

- Anticancer Activity : Some studies suggest that thiophene-based compounds can inhibit angiogenesis and modulate P-glycoprotein activity, which is vital in cancer treatment due to its role in drug resistance .

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| This compound | Contains a thiophene ring and fluorinated phenyl group | Exhibits dual inhibition of angiogenesis and P-glycoprotein |

| 3-(Benzo[d][1,3]dioxol-5-ylamino)-N-(4-fluorophenyl)thiophene-2-carboxamide | Contains benzo[d][1,3]dioxole substituent | Overcomes chemoresistance via different mechanisms |

| 5-(4-Methylphenyl)-3-{[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid | Sulfonamide derivative with methyl substitutions | Different biological activity profile compared to 3-amino derivative |

Case Studies

- SGLT2 Inhibition : Research has demonstrated that Canagliflozin effectively lowers blood sugar levels in diabetic patients through mechanisms involving the inhibition of glucose reabsorption in the kidneys. The role of this compound as a precursor highlights its importance in this therapeutic pathway .

- Anti-inflammatory Mechanisms : In vitro studies have shown that thiophene derivatives can reduce pro-inflammatory cytokines such as TNF-α and IL-6 when tested on macrophage cell lines. This suggests that compounds like this compound could be developed into anti-inflammatory agents .

Q & A

Q. What are the standard synthetic routes for 3-Amino-5-(4-fluorophenyl)thiophene-2-carboxamide, and how can purity be ensured?

The synthesis typically involves multi-step reactions, starting with esterification of precursor acids (e.g., 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylic acid) using ethanol/HCl, followed by condensation with thiophosgene or coupling reagents. For purity, employ column chromatography and verify via HPLC (>95%) or NMR to confirm absence of side products. Full characterization (IR, NMR, mass spectrometry) is critical, especially for novel intermediates .

Q. How should researchers assign spectroscopic data (NMR, IR) for this compound?

Key NMR signals include the aromatic protons (δ 7.2–7.6 ppm for fluorophenyl), the thiophene ring protons (δ 6.8–7.0 ppm), and the carboxamide NH (δ ~5.5 ppm, broad). IR should show N-H stretches (~3350 cm) and carbonyl (C=O) at ~1680 cm. Compare with literature data for analogous thiophene carboxamides to resolve ambiguities .

Q. What in vitro assays are suitable for initial biological activity screening?

Prioritize enzyme inhibition assays (e.g., kinase or protease targets) given thiophene derivatives’ known interactions. Use fluorogenic substrates or ELISA for quantitative analysis. Include positive controls (e.g., staurosporine for kinases) and validate via dose-response curves (IC determination) .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

Quantum chemical calculations (DFT) predict reaction pathways and transition states, while molecular docking screens bioactivity. Tools like Gaussian or AutoDock refine reaction conditions (solvent, catalyst) and identify potential binding modes. Integrate with experimental data via ICReDD’s reaction path search framework to accelerate optimization .

Q. What strategies resolve contradictory data in biological assays (e.g., variable IC50_{50}50 values)?

Confirm compound stability under assay conditions (pH, temperature) via LC-MS. Test for off-target effects using counter-screens and orthogonal assays (e.g., SPR vs. fluorescence). Replicate results across multiple cell lines or enzyme batches to rule out variability .

Q. How to design derivatives to enhance solubility without compromising activity?

Introduce polar groups (e.g., morpholine, PEG chains) at the 4-fluorophenyl or carboxamide positions. Use logP calculations (ChemAxon) to balance hydrophilicity. Synthesize analogs via reductive amination or Suzuki coupling and evaluate solubility (nephelometry) and permeability (Caco-2 assays) .

Q. What techniques validate intramolecular interactions in solid-state studies?

Single-crystal X-ray diffraction confirms molecular conformation and hydrogen bonding (e.g., amide N-H⋯O=S interactions). Pair with Hirshfeld surface analysis to quantify non-covalent contacts. For amorphous samples, use solid-state NMR or FT-IR temperature-dependent studies .

Methodological Challenges

Q. How to address low yields in thiophosgene-mediated cyclization steps?

Replace thiophosgene with safer alternatives (e.g., Lawesson’s reagent) or optimize stoichiometry (1.2–1.5 eq.). Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and isolate intermediates before cyclization. Increase reaction time (8–12 h) under inert atmosphere .

Q. What analytical approaches distinguish regioisomers during functionalization?

Use - COSY and NOESY NMR to assign substituent positions. High-resolution mass spectrometry (HRMS) confirms molecular formulas. Computational NMR prediction (e.g., ACD/Labs) cross-validates experimental data .

Q. How to integrate machine learning for SAR studies of this compound?

Train models on datasets of thiophene derivatives’ structural features (e.g., substituent electronegativity, steric bulk) and bioactivity. Use platforms like DeepChem to predict novel analogs’ efficacy. Validate top candidates via synthesis and testing, creating a feedback loop for model refinement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.